2-Cyanopyridine-3-sulfonyl chloride
Overview
Description
Mechanism of Action
Target of Action
It’s known that sulfonyl chloride compounds often act as electrophiles, reacting with nucleophiles in various biochemical contexts .
Mode of Action
As a sulfonyl chloride compound, it likely undergoes nucleophilic substitution reactions, where the chloride is replaced by a nucleophile . This can lead to the formation of various products depending on the specific nucleophile involved in the reaction .
Biochemical Pathways
Sulfonyl chloride compounds are often used in organic synthesis, including the synthesis of drugs, where they can participate in a variety of reactions and affect multiple pathways .
Result of Action
Given its potential reactivity as a sulfonyl chloride, it could participate in various chemical reactions leading to the formation of different products, which could have diverse effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of 2-Cyanopyridine-3-sulfonyl chloride can be influenced by various environmental factors . These can include factors such as temperature, pH, and the presence of other chemicals that can react with this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanopyridine-3-sulfonyl chloride typically involves the diazotization of 3-aminopyridine followed by the substitution of the diazo group with a sulfonyl group. This process can be carried out using a microchannel reactor, which allows for rapid and efficient diazotization and chlorosulfonylation . The reaction conditions are generally mild, ensuring good safety, simplicity, and high yield .
Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using continuous flow processes in microchannel reactors. This method enhances the stability of the diazonium salt intermediate and allows for automatic and continuous operation, resulting in high-quality products .
Chemical Reactions Analysis
Types of Reactions: 2-Cyanopyridine-3-sulfonyl chloride undergoes various chemical reactions, including substitution reactions. It can react with nucleophiles to form sulfonamide derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include thionyl chloride for chlorosulfonylation and isoamyl nitrite for diazotization . The reactions are typically carried out under mild conditions to ensure high yields and product purity .
Major Products Formed: The major products formed from these reactions are sulfonamide derivatives, which have significant applications in pharmaceuticals and other industries .
Scientific Research Applications
2-Cyanopyridine-3-sulfonyl chloride is widely used in scientific research due to its versatility. It serves as a key intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals . Its unique properties make it valuable in the development of new drugs and chemical processes .
Comparison with Similar Compounds
- Pyridine-3-sulfonyl chloride
- 3-Cyano-4,6-dimethylpyridine-2-sulfonyl chloride
Comparison: Compared to similar compounds, 2-Cyanopyridine-3-sulfonyl chloride is unique due to its specific substitution pattern and reactivity. Its cyano group enhances its chemical stability and reactivity, making it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
2-cyanopyridine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O2S/c7-12(10,11)6-2-1-3-9-5(6)4-8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSSOVKSSCLNSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060801-06-0 | |
Record name | 2-cyanopyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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